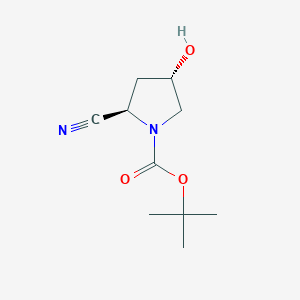![molecular formula C20H15N3O3S B2497937 Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021260-38-7](/img/structure/B2497937.png)
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzimidazole and thiazole compounds involves various chemical strategies, including condensation reactions and the use of specific catalysts. For instance, the synthesis of benzimidazole derivatives often starts from o-phenylenediamine and carboxylic acids via cyclization, followed by N-alkylation to introduce different functional groups (Palled et al., 2012). Similarly, thiazole derivatives have been synthesized using thiuronium salts with carboxylic acid anhydrides, showcasing the diverse methodologies employed in the synthesis of these compounds (Krapivin et al., 1992).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction analysis (XDA), which provides detailed insights into their crystalline structure and molecular conformation. For example, the structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole was elucidated using XDA, revealing the arrangement of benzimidazole and thiazole rings and their substituents (Krapivin et al., 1992).
Chemical Reactions and Properties
Benzimidazole and thiazole derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions include alkylation, acylation, and the formation of Schiff bases, leading to a wide range of compounds with different properties. The reactivity of these compounds is influenced by their molecular structure, particularly the presence and position of nitrogen atoms in the benzimidazole and thiazole rings, which act as sites for chemical modification (Palled et al., 2012).
Applications De Recherche Scientifique
Anticancer Applications
- Benzimidazole carboxamide PARP inhibitors, including compounds like ABT-888, have shown excellent PARP enzyme potency and cellular potency, demonstrating efficacy in cancer models. These compounds are noteworthy for their good in vivo efficacy in combination with other cancer treatments (Penning et al., 2009).
- Thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have been synthesized and studied for their antitumor effects, showing inhibitory activities against several cancer cell lines and enzymes important in cancer progression (El‐All et al., 2015).
Anti-inflammatory Activities
- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, with some compounds exhibiting moderate activity compared with standard drugs like indomethacin (Tozkoparan et al., 1999).
Chemical Synthesis Applications
- Fries rearrangement reactions of phenyl benzoates have been conducted in ionic melts, demonstrating an unconventional solvent's utility for organic synthesis processes (Harjani et al., 2001).
- The synthesis of thiazolo[3,2-a]pyrimidines and related compounds under conventional conditions has shown potential antitumor activity, illustrating the synthetic versatility and biological relevance of thiazole derivatives (Haggam et al., 2017).
Corrosion Inhibition
- Benzimidazole derivatives have been explored for their role in corrosion inhibition, providing insights into the protective mechanisms against metal corrosion in acidic environments (Yadav et al., 2013).
Antimicrobial Activity
- Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized, showing significant antimicrobial activity against various strains, highlighting the potential of thiazole and pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk et al., 2015).
Mécanisme D'action
Target of Action
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of imidazo[2,1-b]thiazole-based chalcones . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers.
Mode of Action
The compound interacts with its targets (cancer cells) by inducing cytotoxic effects . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis . This means that the compound triggers a process of programmed cell death, which is a crucial mechanism for eliminating cancer cells.
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death, including the intrinsic (mitochondrial) pathway of apoptosis .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting the progression of the cancer. In particular, one of the compounds tested exhibited significant cytotoxic activity on MCF-7 cells, with an IC50 value of 9.76 µM .
Orientations Futures
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propriétés
IUPAC Name |
methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELSRWQNPPRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
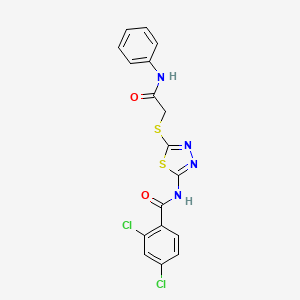
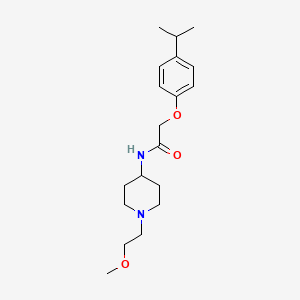
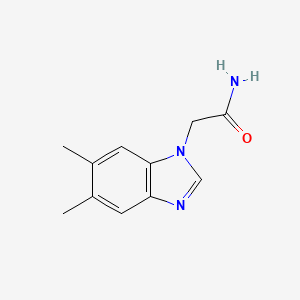
![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)
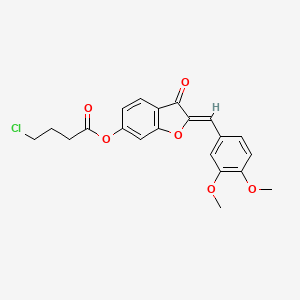
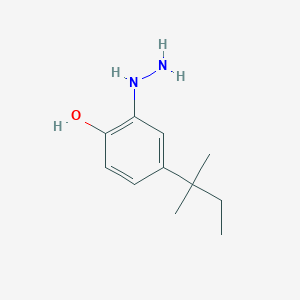
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)
